molecular formula C₂₇H₄₃D₇ClN B030447 Stearyldimethylbenzylammonium chloride CAS No. 122-19-0

Stearyldimethylbenzylammonium chloride

Cat. No. B030447
CAS RN: 122-19-0
M. Wt: 424.1 g/mol
InChI Key: SFVFIFLLYFPGHH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds similar to stearyldimethylbenzylammonium chloride involves reactions between alkyl halides and tertiary amines. For instance, dimethylallylbenzyl ammonium chloride was synthesized from benzyl chloride and dimethylallylamine, highlighting the basic approach to quaternary ammonium compound synthesis (Sun Chuan-guo, 2005). This process typically involves the selection of appropriate raw materials, reaction conditions, and solvents to optimize yields and product purity.

Molecular Structure Analysis

Quaternary ammonium compounds exhibit a wide range of molecular structures, depending on the alkyl and aryl groups attached to the nitrogen atom. For example, the crystal structures of several dialkyldiaralkylammonium chlorides were determined, revealing diverse crystallization patterns and structural characteristics depending on the specific alkyl and aryl substitutions (Sara Busi et al., 2006). These structures are crucial for understanding the physical and chemical behavior of the compounds.

Chemical Reactions and Properties

The chemical behavior of stearyldimethylbenzylammonium chloride can be inferred from studies on similar quaternary ammonium compounds. These compounds participate in various reactions, including Hofmann degradation, which involves the breakdown of quaternary ammonium compounds into tertiary amines and alkenes (E. Jennings & H. Mitchner, 1967). Such reactions are pivotal for analyzing and understanding the functional groups present in these molecules.

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, are key to the application of quaternary ammonium compounds. For example, the synthesis and characterization of poly(diallyldimethylammonium chloride) revealed insights into the solubility and rheological behavior of these polymers in water and mixed solvents, affecting their application in various domains (A. Vesterinen, J. Rich, & J. Seppälä, 2010).

Chemical Properties Analysis

The antimicrobial activity and physico-chemical properties of alkyldimethylbenzylammonium chlorides, including those with long alkyl chains similar to stearyl groups, demonstrate the importance of alkyl chain length on their biological efficacy and interaction with microorganisms. These properties are maximized with n-alkyl chain lengths between C12 and C16, showcasing the delicate balance between hydrophobicity and activity (N. N. Daoud, N. Dickinson, & P. Gilbert, 1983).

Scientific Research Applications

  • Sorption of Nitrobenzene : This compound, as an organic modifier, demonstrates a high sorption capacity for nitrobenzene from aqueous solutions. Factors like flow rate, sorbent particle size, feed concentration, temperature, and the amount of organic modifier impact its sorption performance (Patel, Bajaj, & Jasra, 2009).

  • Improving Inkjet Print Quality : A blend of starch and poly(diallyldimethylammonium) chloride enhances inkjet print quality by increasing black print density and reducing line width, raggedness, intercolor bleed, and dot gain (Sousa, Mendes, Fiadeiro, & Ramos, 2014).

  • Protein Conformational Changes : Alkyldimethylbenzylammonium chlorides can displace sulfaethidole from bovine serum albumin, potentially causing minor conformational changes in the protein (Perrin & Nelson, 1974).

  • Polymer Syntheses and Material Properties : Research in diallyldimethylammonium chloride is focused on optimizing polymer syntheses, improving material properties, and developing new products for various applications (Wandrey, Hernandez-barajas, & Hunkeler, 1999).

  • Adsorption and Desorption Processes : Stearyldimethylbenzylammonium chloride (SDBAC) shows effective adsorption and desorption on thermally treated zeolite tuff, with stable results under varying environmental conditions (Lemić et al., 2006).

  • Eutectic Mixtures Formation : Ammonium-based chloride compounds can react with urea to produce eutectic mixtures, where functional groups significantly influence thermal properties (Shamsuri, 2011).

  • Chromatography and Quality Control : High-performance liquid chromatography is an effective method for determining benzalkonium chloride in ophthalmic formulations, useful for product stability studies and quality control (Ambrus, Takahashi, & Marty, 1987).

Safety And Hazards

Stearyldimethylbenzylammonium chloride is a poison by intraperitoneal route . It is moderately toxic by ingestion . It is a human skin irritant and severe experimental eye irritant . When heated to decomposition, it emits very toxic fumes of NOx, NH3, and Cl- .

Future Directions

Stearyldimethylbenzylammonium chloride has been used in the removal of pertechnetate from aqueous solutions . This suggests potential future directions in environmental remediation and pollution control .

properties

IUPAC Name

benzyl-dimethyl-octadecylazanium;chloride
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InChI

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1
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InChI Key

SFVFIFLLYFPGHH-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C27H50N.Cl, C27H50ClN
Record name BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE
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Related CAS

37612-69-4 (Parent)
Record name Benzyldimethylstearylammonium chloride
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DSSTOX Substance ID

DTXSID2025139
Record name N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride
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Molecular Weight

424.1 g/mol
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Physical Description

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline]
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Boiling Point

DECOMP @ 120 °C
Record name BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE
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Density

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID)
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Product Name

Stearyldimethylbenzylammonium chloride

Color/Form

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE

CAS RN

122-19-0
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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